molecular formula C24H19NO4S B3007224 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034487-68-6

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B3007224
CAS No.: 2034487-68-6
M. Wt: 417.48
InChI Key: YDXXHIDRIFJVBJ-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic chemical compound designed for pharmaceutical and biochemical research. Its structure incorporates several pharmacologically significant motifs, including furan and thiophene heterocycles, a xanthene system, and a carboxamide linker. The furan ring, an electron-rich heterocycle, is known to participate in hydrogen bonding with biological enzymes, which can be crucial for modifying protein function and enhancing the pharmacokinetic properties of a molecule . Similarly, the thiophene moiety is a common feature in medicinal chemistry, contributing to the compound's potential bioactivity, as seen in related structures developed as inhibitors for targets like SARS-CoV-2 Mpro . The xanthene core provides a rigid, bulky framework that can influence the compound's binding affinity and selectivity. While the specific biological data for this exact compound requires further investigation, its molecular architecture suggests it is a promising scaffold for developing novel therapeutic agents. Researchers can explore its applications in areas such as antiviral or anticancer drug discovery, given the demonstrated activity of similar furan and thiophene-containing compounds in these fields . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-12-28-14-16)21-10-5-13-30-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXXHIDRIFJVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound characterized by its complex structure, which includes a furan ring, a thiophene moiety, and a xanthene backbone. This unique combination of heterocycles suggests potential biological activities that could be explored for therapeutic applications. The following sections will detail the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C15H13N3O5S
Molecular Weight 347.35 g/mol
Key Functional Groups Furan, Thiophene, Xanthene, Carboxamide

The presence of these groups is believed to enhance the compound's interaction with biological targets, making it a candidate for drug development.

Research into the biological activity of compounds similar to this compound has indicated various mechanisms through which these compounds may exert their effects:

  • Antioxidant Activity : Compounds with furan and thiophene rings have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in disease pathways, such as proteases related to viral infections.
  • Antimicrobial Properties : Derivatives of this compound have been explored for antibacterial and antifungal activities.

Case Studies and Research Findings

A review of existing literature reveals several studies that highlight the biological potential of related compounds:

  • A study identified derivatives of furan and thiophene as effective inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that similar structures could also exhibit antiviral properties .
  • Another investigation into compounds containing xanthene derivatives reported significant activity against various cancer cell lines, indicating potential anticancer applications .

Summary of Biological Activities

Compound Activity Type IC50 Value (μM) Reference
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)Antiviral (SARS-CoV-2 Mpro)1.57
Xanthene DerivativeAnticancer10.76
Furan-Thiophene DerivativeAntimicrobialNot specified

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediate Compounds : Starting materials such as furan derivatives and thiophene carboxylic acids are reacted under controlled conditions.
  • Purification Techniques : High-performance liquid chromatography (HPLC) or recrystallization is employed to ensure purity and yield.
  • Optimization Conditions : Reaction conditions such as temperature, solvent choice, and catalyst use are optimized for maximum yield.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2)
  • Structure : Retains the xanthene-carboxamide core but substitutes the hydroxyl and heterocyclic groups with a methoxyethyl chain.
  • Molecular Weight : 283.32 g/mol (smaller due to simpler substituents).
  • Higher hydrophilicity due to the methoxy group (Topological Polar Surface Area: 47.6 vs. ~80–90 for the target compound, estimated).
  • Applications : Used as a building block in organic synthesis .
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine (CAS 1263001-82-6)
  • Structure : Fluorene-based analogue with a naphthyl substituent.
  • Molecular Weight : Higher (~350–400 g/mol) due to the bulky naphthyl group.
  • Key Differences: Fluorene core (non-oxygenated) vs. xanthene (oxygen-bridged). Enhanced rigidity and lipophilicity compared to the target compound .

Substituent Modifications

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797062-71-5)
  • Structure : Features a thiophene-carbonyl-thiophene methyl substituent.
  • Molecular Weight : 431.5 g/mol.
  • Likely lower solubility in aqueous media compared to the target compound .
N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide (CAS 2309552-85-8)
  • Structure : Incorporates a trifluoroethyl-piperidinyl group.
  • Molecular Weight : 404.4 g/mol.
  • Key Differences: Fluorinated substituent enhances metabolic stability and lipophilicity.

Functional Group Analogues

N-(2-Nitrophenyl)thiophene-2-carboxamide (CAS Unspecified)
  • Structure : Thiophene-carboxamide linked to a nitrobenzene group.
  • Key Differences :
    • Simpler structure lacking the xanthene core.
    • Exhibits antibacterial and antifungal activity, suggesting carboxamide-thiophene motifs are pharmacologically relevant .
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 921532-55-0)
  • Structure : Combines xanthene-carboxamide with a chlorophenyl-pyridazinyl group.
  • Molecular Weight : 457.9 g/mol.
  • Key Differences: Pyridazinone moiety introduces hydrogen-bond acceptor sites.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₄H₁₉NO₄S ~417.5 Furan-3-yl, thiophen-2-yl, hydroxyl Research candidate (inferred)
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide C₁₇H₁₇NO₃ 283.32 Methoxyethyl Synthetic intermediate
N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide C₂₃H₁₇NO₃S₂ 431.5 Thiophene-carbonyl-thiophene Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.26 Nitrophenyl, thiophene Antimicrobial agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide?

  • Methodological Answer : The synthesis can be achieved via a multi-step approach. First, prepare the xanthene-9-carboxylic acid core using Friedel-Crafts acylation or condensation reactions. Next, introduce the hydroxyethyl-thiophene-furan side chain through nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt). For example, details a similar carboxamide synthesis using reflux in acetonitrile with furan-2-carbonyl chloride and aniline derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol is recommended. Yield optimization requires careful control of stoichiometry and reaction time .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 6.5–8.5 ppm for xanthene, thiophene, and furan moieties) .
  • X-ray crystallography : Single-crystal diffraction (as in and ) resolves bond angles and dihedral angles, critical for confirming stereochemistry and intramolecular interactions .
  • Elemental analysis : Verify C, H, N, S content to ±0.4% deviation .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Based on analogous xanthene derivatives (), the compound is sensitive to light and moisture. Store in amber vials at –20°C under inert gas (N2_2/Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for oxidation byproducts (e.g., sulfoxide formation from thiophene) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional ( ) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices. For example, the xanthene core’s electron-withdrawing effect may polarize the thiophene-furan substituents, influencing redox behavior. Solvent effects (acetonitrile/water) are modeled using the PCM approach .

Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C–O in xanthene vs. DFT predictions) require cross-validation:

  • Variable-temperature NMR : Assess conformational flexibility (e.g., hindered rotation in the hydroxyethyl group) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) to rule out impurities .
  • Dynamic NMR simulations : Model exchange processes to reconcile crystallographic rigidity with solution-phase dynamics .

Q. How can researchers investigate potential bioactivity, such as enzyme inhibition?

  • Methodological Answer : Inspired by ’s acridone-based IMPDH inhibitors, design assays targeting nucleotide-binding enzymes:

  • Kinetic assays : Measure IC50_{50} values using spectrophotometric detection of NAD+^+ depletion (λ = 340 nm).
  • Molecular docking : Use AutoDock Vina to simulate binding modes in enzyme active sites (e.g., IMPDH’s CBS domain). Key interactions may involve hydrogen bonds between the carboxamide group and catalytic residues .

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